(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL is a chemical compound characterized by the presence of an amino group, a pyridyl ring substituted with two chlorine atoms, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyridine and a suitable amino alcohol precursor.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Reaction Steps: The process may include steps like nucleophilic substitution, reduction, and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of substituted pyridyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(2,4-dichloro(3-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(2,6-dichloro(4-pyridyl))propan-1-OL
- (3R)-3-Amino-3-(2,6-dichloro(5-pyridyl))propan-1-OL
Uniqueness
(3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL is unique due to the specific positioning of the chlorine atoms on the pyridyl ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and can result in different biological or chemical activities.
Properties
Molecular Formula |
C8H10Cl2N2O |
---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Cl2N2O/c9-7-2-1-5(8(10)12-7)6(11)3-4-13/h1-2,6,13H,3-4,11H2/t6-/m1/s1 |
InChI Key |
LHJCRNANLPBZLM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1[C@@H](CCO)N)Cl)Cl |
Canonical SMILES |
C1=CC(=NC(=C1C(CCO)N)Cl)Cl |
Origin of Product |
United States |
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